2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene
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Overview
Description
2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethynyl group, a fluoro group, and a trifluoromethyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as distillation or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can undergo addition reactions with halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Addition Reactions: Halogens like bromine or chlorine, and hydrogen halides such as HCl or HBr, are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products may include derivatives with different substituents replacing the fluoro or trifluoromethyl groups.
Addition Reactions: Products typically include dihalo or haloalkene derivatives.
Oxidation and Reduction: Products can range from alcohols to ketones, depending on the specific reaction conditions.
Scientific Research Applications
2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Industry: The compound is used in the production of materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and specificity towards biological targets, making it useful in drug design .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethynyl-2-fluoro-3-(trifluoromethyl)benzene
- 2-Ethynyl-α,α,α-trifluorotoluene
- 2-(Trifluoromethyl)phenylacetylene
Uniqueness
2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and physical properties. The presence of both fluoro and trifluoromethyl groups enhances its electron-withdrawing capability, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-ethynyl-1-fluoro-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4/c1-2-6-7(9(11,12)13)4-3-5-8(6)10/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTYDWITDVBZSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=C1F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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